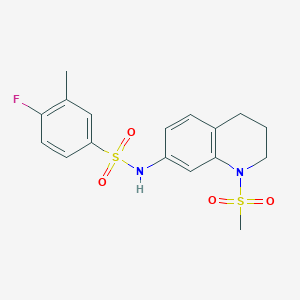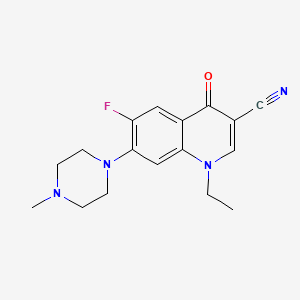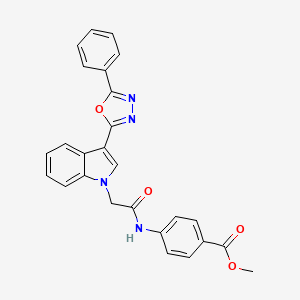
methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C26H20N4O4 and its molecular weight is 452.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mesomorphic Behaviour and Photo-luminescent Property
Research indicates that 1,3,4-oxadiazole derivatives, including compounds similar to methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate, have been synthesized to study their mesomorphic behavior and photoluminescent properties. These compounds exhibit cholesteric and nematic/smectic A mesophases under certain conditions, alongside significant photoluminescence quantum yields, making them potential candidates for use in optical and electronic materials (Han, Wang, Zhang, & Zhu, 2010).
Anti-inflammatory Activity
Substituted 1,3,4-oxadiazoles have demonstrated anti-inflammatory activity in various models, suggesting potential therapeutic applications for compounds within this class. The activity was comparable with standard drugs in some instances, highlighting their relevance in medical research for developing new anti-inflammatory agents (Nargund, Reddy, & Hariprasad, 1994).
Antimicrobial and Anticancer Evaluation
Oxadiazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, novel 2-amino-1,3,4-oxadiazole derivatives showed significant activity against Salmonella typhi, indicating their potential as antimicrobial agents. Additionally, some derivatives displayed moderate to excellent anticancer activity against various cancer cell lines, suggesting their applicability in cancer research and therapy development (Salama, 2020; Ravinaik et al., 2021).
Structural Characterization and Chemical Sensing
The structural characterization of oxadiazole derivatives, including their use as spacers in the synthesis of potential angiotensin receptor antagonists, provides insights into their molecular interactions and potential pharmaceutical applications. Moreover, novel anion sensors based on these derivatives have been developed, indicating their utility in chemical sensing applications, particularly for fluoride ions, showcasing their versatility beyond biomedical applications (Meyer et al., 2003; Ma et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . Therefore, it is plausible that this compound may interact with a variety of biological targets.
Mode of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad biological activity spectrum . The presence of the 1,3,4-oxadiazole moiety could contribute to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of pharmacological activities associated with 1,3,4-oxadiazole derivatives , it is likely that this compound may interact with multiple biochemical pathways, leading to downstream effects.
Result of Action
Given the broad spectrum of pharmacological activities associated with 1,3,4-oxadiazole derivatives , it is likely that this compound may induce a variety of molecular and cellular effects.
Propriétés
IUPAC Name |
methyl 4-[[2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-33-26(32)18-11-13-19(14-12-18)27-23(31)16-30-15-21(20-9-5-6-10-22(20)30)25-29-28-24(34-25)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPZWEFEUQOJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
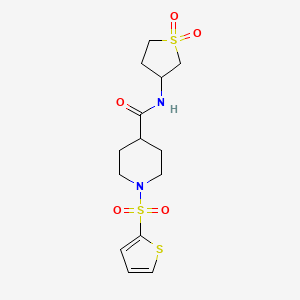
![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)
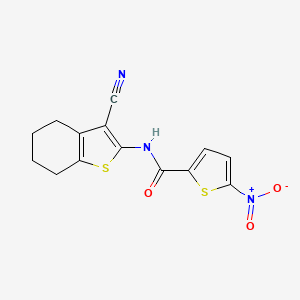
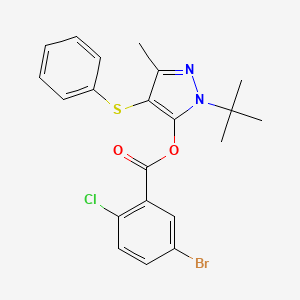
![1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2745487.png)

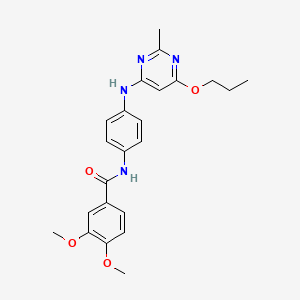

![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)



